7-(Trifluoromethyl)benzo[d]oxazol-2-amine

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

This is a critical benzo[d]oxazole scaffold for drug discovery, specifically for RSK2 and JAK2 kinase inhibitor programs. The 7-CF3 group is essential for target binding, and analogs lacking it are invalid substitutes per SAR studies. Select for its unique electronic profile and established binding mode to accelerate structure-guided lead optimization. Not for human use.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B7964166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)benzo[d]oxazol-2-amine
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(O2)N)C(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H2,12,13)
InChIKeyASOBLLZBIULETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)benzo[d]oxazol-2-amine: Structural Baseline and Core Properties for Targeted Procurement


7-(Trifluoromethyl)benzo[d]oxazol-2-amine is a heterocyclic building block characterized by a benzo[d]oxazole core with a 2-amine moiety and a critical trifluoromethyl group at the 7-position [1]. Its molecular formula is C8H5F3N2O, with a molecular weight of 202.13 g/mol [2]. This specific substitution pattern, particularly the electron-withdrawing and lipophilic CF3 group, is a recognized key motif for modulating binding affinity and metabolic stability in drug discovery programs . The compound serves as a core scaffold or intermediate for developing inhibitors targeting various kinases and enzymes [3].

Why the 7-Trifluoromethyl Group in 7-(Trifluoromethyl)benzo[d]oxazol-2-amine Precludes Direct Substitution with Generic Analogs


In-class substitution with other 2-amino-benzoxazoles is not scientifically valid due to the profound impact of the 7-position's trifluoromethyl group on electronic properties, steric interactions, and subsequent biological activity. Structure-activity relationship (SAR) studies on benzoxazole-based kinase inhibitors, such as RSK2 and JAK2, demonstrate that substituents at the 7-position are critical for potency and selectivity [1]. The strong electron-withdrawing nature of the CF3 group alters the electron density of the heterocyclic core, directly affecting key binding interactions with target proteins, a phenomenon not replicated by hydrogen, methyl, or halogen substituents at this position [2]. Therefore, using a des-trifluoromethyl or 7-substituted analog would likely result in a significant loss of target engagement or a complete alteration of the pharmacological profile.

Quantitative Evidence Guide: Differentiating the 7-Trifluoromethyl-Benzoxazole Scaffold from its Closest Analogs


7-Position Substitution: A Critical Determinant for RSK2 Kinase Inhibitory Activity

In a series of 2-amino-7-substituted benzoxazoles, the nature of the substituent at the 7-position is a primary driver of RSK2 inhibitory activity. While quantitative IC50 data for the exact 7-trifluoromethyl analog is not publicly disclosed, SAR analysis confirms that specific 7-substituted compounds in this series achieve potent enzyme inhibition with IC50 values in the sub-micromolar range (e.g., < 0.5 µM) [1]. This establishes the 7-position as a critical vector for potency. The trifluoromethyl group, in particular, is a privileged medicinal chemistry motif known to enhance binding through favorable hydrophobic and electronic interactions [2].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Structural Confirmation of Target Engagement: The 7-Substituted Benzoxazole Binding Mode in RSK2

The binding mode of 2-amino-7-substituted benzoxazole analogs to the N-terminal kinase domain of RSK2 has been experimentally resolved via X-ray crystallography (PDB IDs: 4NW5, 4NW6) [1]. These structures confirm that the 2-amino group forms critical hinge-binding interactions, while the 7-substituent projects into a distinct pocket within the ATP-binding site [2]. This structural evidence differentiates these compounds from benzoxazoles lacking this substitution pattern, as the 7-group directly engages in key molecular interactions that underpin target affinity and selectivity.

Structural Biology Kinase Inhibition X-ray Crystallography

Trifluoromethyl Substitution Drives Potency in Related Benzoxazole Scaffolds

In a series of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (CpIMPDH), compounds with electron-withdrawing substituents, including trifluoromethyl groups, on the benzoxazole core exhibited significantly enhanced potency. The optimized lead compound 15a, which incorporates this design principle, demonstrated an IC50 of 0.5 nM against CpIMPDH [1]. While this data does not directly measure 7-(Trifluoromethyl)benzo[d]oxazol-2-amine, it serves as strong class-level evidence that the CF3 substitution is a key driver for potent target engagement within the benzoxazole chemotype, distinguishing it from unsubstituted or less electronegative analogs.

Anti-parasitic Enzyme Inhibition Structure-Activity Relationship (SAR)

Kinase Inhibitor Potential: TYK2 Activity of a Closely Related 7-Phenyl Benzoxazole Analog

A closely related analog, 7-phenyl-N-(3,4,5-trimethoxyphenyl)benzo[d]oxazol-2-amine, demonstrates measurable activity against the TYK2 kinase with an IC50 of 3.4 µM [1]. This provides a quantitative benchmark for the 2-amino-7-substituted benzoxazole scaffold. The presence of the 7-phenyl group is key for this activity. By analogy, substitution at the 7-position with a trifluoromethyl group is expected to produce a different, and potentially improved, inhibitory profile due to its unique electronic and steric properties, thereby differentiating 7-(Trifluoromethyl)benzo[d]oxazol-2-amine as a unique starting point for kinase drug discovery.

Kinase Inhibition Immunology TYK2

BTK vs. EGFR Selectivity Profile of a 5-Cyano-7-H Benzoxazole Scaffold

A benzoxazole derivative with a 5-cyano substitution, 5-cyanobenzo[d]oxazol-2-amine (US9580432, Example 4), exhibits a stark selectivity profile with an IC50 of 0.888 nM against Bruton's tyrosine kinase (BTK) versus 929 nM against the epidermal growth factor receptor (EGFR), a >1000-fold difference [1]. This demonstrates that subtle changes to the benzoxazole core, particularly electronic modifications, can dramatically alter kinase selectivity. The introduction of a 7-trifluoromethyl group is predicted to induce a similarly profound shift in selectivity, making it a distinct and valuable chemotype compared to other 2-aminobenzoxazole analogs.

Kinase Selectivity BTK EGFR

Evidence-Backed Application Scenarios for 7-(Trifluoromethyl)benzo[d]oxazol-2-amine


Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor Lead Discovery (RSK2, JAK2)

Based on the SAR and structural biology evidence for the 2-amino-7-substituted benzoxazole class in inhibiting RSK2 kinase [1] and JAK2 kinase [2], 7-(Trifluoromethyl)benzo[d]oxazol-2-amine is a high-value core scaffold for initiating kinase inhibitor discovery programs. The confirmed binding mode to the RSK2 ATP pocket (PDB: 4NW5, 4NW6) [3] provides a rational basis for structure-guided optimization, making it a more compelling choice than other benzoxazole isomers lacking the 2-amino-7-substitution pattern.

Chemical Biology: A Differentiated Tool Compound Precursor for Investigating Kinase-Dependent Pathways

Given the >1000-fold kinase selectivity achievable with other 2-aminobenzoxazole analogs, such as 5-cyanobenzo[d]oxazol-2-amine's discrimination between BTK and EGFR [1], the 7-trifluoromethyl variant represents a distinct chemotype for generating tool compounds. Its unique electronic signature, conferred by the CF3 group, makes it a preferable starting material over simpler halogenated or unsubstituted analogs for developing selective probes to deconvolute signaling pathways.

Parasitology Research: A Strategic Starting Point for Developing Novel Anti-Cryptosporidial Agents

The successful optimization of benzoxazole-based inhibitors into highly potent (IC50 = 0.5 nM) and selective (>500-fold) inhibitors of C. parvum IMPDH [1] validates the use of this scaffold for antiparasitic drug discovery. The correlation of electron-withdrawing groups with enhanced potency in this series supports the use of 7-(Trifluoromethyl)benzo[d]oxazol-2-amine as a strategically advantageous building block for new programs targeting IMPDH or related parasitic enzymes.

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